Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate
CAS No.:
Cat. No.: VC18612611
Molecular Formula: C8H7F3N2O3
Molecular Weight: 236.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7F3N2O3 |
|---|---|
| Molecular Weight | 236.15 g/mol |
| IUPAC Name | methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C8H7F3N2O3/c1-15-4-3-12-5(7(14)16-2)6(13-4)8(9,10)11/h3H,1-2H3 |
| Standard InChI Key | ATUPOIVWZLPFOL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CN=C(C(=N1)C(F)(F)F)C(=O)OC |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
The compound features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. At position 3, a trifluoromethyl () group is attached, while position 5 hosts a methoxy () substituent. The carboxylate ester group at position 2 completes the structure, contributing to its lipophilicity and reactivity . The canonical SMILES representation, , underscores the spatial arrangement of these functional groups .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 236.15 g/mol | |
| IUPAC Name | Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate | |
| CAS Number | 2770349-32-9 | |
| SMILES | COC(=O)C1=NC=C(OC)N=C1C(F)(F)F |
Electronic and Steric Effects
The trifluoromethyl group exerts a strong electron-withdrawing effect via induction, polarizing the pyrazine ring and enhancing electrophilic reactivity. This property is critical in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the electron-deficient ring facilitates arylboronic acid addition . Conversely, the methoxy group donates electron density through resonance, creating regioselective reactivity patterns. These opposing electronic effects make the compound a versatile scaffold for derivatization .
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis typically begins with N-allyl malonamides, which undergo diazidation followed by thermolytic or copper-catalyzed cyclization to form the pyrazine core . For example, General Procedure D involves heating gem-diazido N-allyl malonamides in xylenes at 140°C for 24 hours, yielding pyrazines in ~43% efficiency . Alternative routes using glacial acetic acid and copper(I) iodide at 120°C (General Procedure E) achieve comparable yields but require stringent anhydrous conditions .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Thermolysis (Xylenes) | 140°C, 24 h | 43 | Solvent stability, no catalyst |
| Copper-Catalyzed (AcOH) | 120°C, CuI, 24 h | 39 | Faster reaction kinetics |
Solvent and Temperature Effects
Solvent choice significantly impacts yield. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance diazidation kinetics by stabilizing intermediates, while nonpolar solvents like xylenes favor cyclization by minimizing side reactions . Optimal temperatures range from 120–140°C, balancing reaction rate and decomposition risks .
Physicochemical Properties
Spectroscopic Characterization
While specific spectral data (e.g., NMR, IR) are absent in the provided sources, analogous pyrazines show characteristic NMR signals near −60 ppm for the group and carbonyl IR stretches around 1700 cm .
Biological Activities and Applications
Pharmaceutical Relevance
The trifluoromethyl group’s metabolic stability and lipophilicity position this compound as a promising pharmacophore. Derivatives of related pyrazines have been explored as kinase inhibitors and antiviral agents, leveraging the electron-deficient ring for target binding .
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